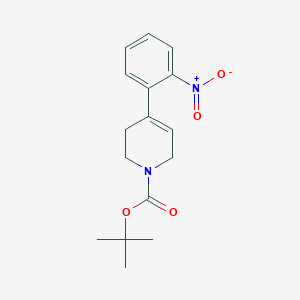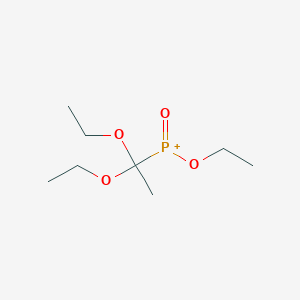
6,7-DICHLORO-1-CYCLOPROPYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-DICHLORO-1-CYCLOPROPYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID is a synthetic organic compound belonging to the quinolone class of antibiotics. It is characterized by its quinoline core structure, which is substituted with chlorine atoms at the 6 and 7 positions, a cyclopropyl group at the 1 position, and a carboxylic acid group at the 3 position. This compound is known for its antibacterial properties and is used as an intermediate in the synthesis of various pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DICHLORO-1-CYCLOPROPYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID typically involves the following steps:
Starting Material: The synthesis begins with ethyl 2,4-dichloro-5-fluorobenzoylacetate.
Cyclization: The starting material undergoes cyclization to form the quinoline core.
Substitution: The cyclopropyl group is introduced at the 1 position through a substitution reaction.
Oxidation: The resulting intermediate is oxidized to introduce the 4-oxo group.
Carboxylation: Finally, the carboxylic acid group is introduced at the 3 position.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilization of batch reactors for controlled reaction conditions.
Purification: Multiple purification steps, including crystallization and chromatography, to isolate the desired product.
Quality Control: Rigorous quality control measures to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
6,7-DICHLORO-1-CYCLOPROPYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: Conversion of the dihydroquinoline to the corresponding quinoline.
Reduction: Reduction of the 4-oxo group to form the corresponding alcohol.
Substitution: Halogen substitution reactions at the 6 and 7 positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents such as chlorine or bromine for substitution reactions.
Major Products
The major products formed from these reactions include:
Quinoline Derivatives: Resulting from oxidation reactions.
Alcohol Derivatives: Resulting from reduction reactions.
Halogenated Compounds: Resulting from substitution reactions.
Scientific Research Applications
6,7-DICHLORO-1-CYCLOPROPYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the production of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 6,7-DICHLORO-1-CYCLOPROPYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the A and B subunits of DNA gyrase and the C and E subunits of topoisomerase IV.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use in the synthesis of ciprofloxacin hydrochloride.
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxoquinoline-3-carboxylic acid: Used as an intermediate in the synthesis of other quinolone antibiotics.
Uniqueness
6,7-DICHLORO-1-CYCLOPROPYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID is unique due to its specific substitution pattern, which imparts distinct antibacterial properties. The presence of chlorine atoms at the 6 and 7 positions enhances its activity against a broad spectrum of bacterial strains, making it a valuable compound in the development of new antibiotics.
Properties
Molecular Formula |
C13H9Cl2NO3 |
|---|---|
Molecular Weight |
298.12 g/mol |
IUPAC Name |
6,7-dichloro-1-cyclopropyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H9Cl2NO3/c14-9-3-7-11(4-10(9)15)16(6-1-2-6)5-8(12(7)17)13(18)19/h3-6H,1-2H2,(H,18,19) |
InChI Key |
SWLHSVRCVQLMBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-ethyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B8624627.png)





![(R)-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol](/img/structure/B8624659.png)
![5-Chloro-2-methyl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8624661.png)

![5-(Trifluoromethyl)benzo[d][1,2,3]thiadiazole](/img/structure/B8624682.png)
